molecular formula C16H14ClFOS B1327547 3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-13-7

3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1327547
CAS No.: 898780-13-7
M. Wt: 308.8 g/mol
InChI Key: CLVIUFIBEAFUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFOS It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a thiomethyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzaldehyde and 2-thiomethylbenzene.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluorobenzaldehyde with 2-thiomethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Product Formation: The intermediate compound is then subjected to further reactions, including reduction and halogenation, to yield the final product, 3’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents, along with the thiomethyl group, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone
  • 3’-Chloro-4’-fluoro-3-(2-ethylphenyl)propiophenone
  • 3’-Chloro-4’-fluoro-3-(2-isopropylphenyl)propiophenone

Uniqueness

3’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the phenyl ring.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-14(18)13(17)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVIUFIBEAFUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644333
Record name 1-(3-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-13-7
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.